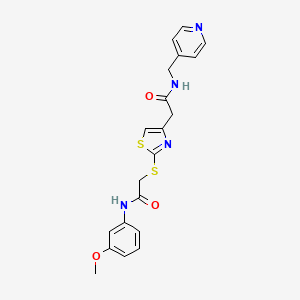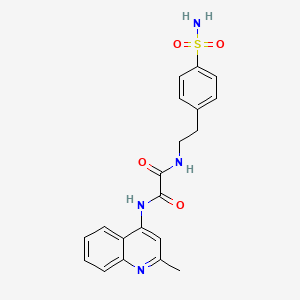
N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide, also known as E7820, is a small molecule inhibitor that has been extensively studied for its anti-angiogenic and anti-tumor properties.
Scientific Research Applications
N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide has been extensively studied for its anti-angiogenic and anti-tumor properties. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the formation of new blood vessels, which is a process known as angiogenesis that is essential for tumor growth and metastasis.
Mechanism of Action
The mechanism of action of N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide involves the inhibition of several signaling pathways that are involved in angiogenesis and tumor growth. It has been shown to inhibit the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR), which are essential for the formation of new blood vessels. It also inhibits the activity of several protein kinases, including fibroblast growth factor receptor (FGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and the formation of new blood vessels. It has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells from the body. Additionally, it has been shown to have anti-inflammatory properties, which may contribute to its anti-tumor effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide in lab experiments is its specificity for several signaling pathways that are involved in angiogenesis and tumor growth. This makes it an ideal candidate for studying the mechanisms of angiogenesis and tumor growth. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide. One direction is the development of new analogs that have improved efficacy and reduced toxicity. Another direction is the study of its potential use in combination with other anti-cancer agents, which may enhance its anti-tumor effects. Additionally, further studies are needed to understand the long-term effects of this compound on normal cells and tissues.
Synthesis Methods
The synthesis of N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide involves several steps, including the reaction of 2-methylquinoline-4-carboxylic acid with thionyl chloride to form 2-methylquinoline-4-carbonyl chloride. This is then reacted with 4-aminobenzenesulfonamide to form N-(2-methylquinolin-4-yl)-4-aminobenzenesulfonamide. The final step involves the reaction of N-(2-methylquinolin-4-yl)-4-aminobenzenesulfonamide with oxalyl chloride to form this compound.
properties
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-13-12-18(16-4-2-3-5-17(16)23-13)24-20(26)19(25)22-11-10-14-6-8-15(9-7-14)29(21,27)28/h2-9,12H,10-11H2,1H3,(H,22,25)(H2,21,27,28)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDQDMVCHXKHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2670382.png)
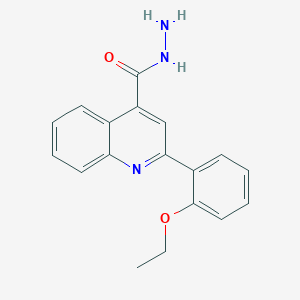
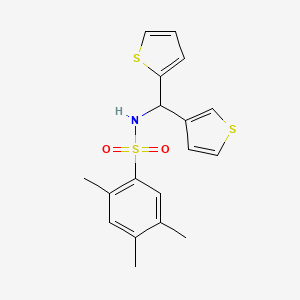
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2670385.png)
![(5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2670386.png)
![Ethyl 2-[(2-oxochromene-3-carbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2670387.png)

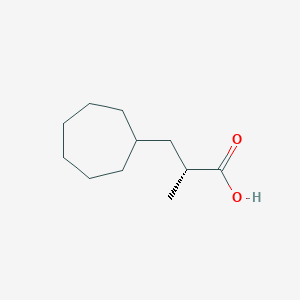
![2-Ethylsulfanyl-N-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2670393.png)
![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670395.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-phenoxybenzamide](/img/structure/B2670398.png)

